3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15819504
InChI: InChI=1S/C10H14N2O2/c1-2-12-9(10(13)14)6-8(11-12)7-4-3-5-7/h6-7H,2-5H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol

3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid

CAS No.:

Cat. No.: VC15819504

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid -

Specification

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
IUPAC Name 5-cyclobutyl-2-ethylpyrazole-3-carboxylic acid
Standard InChI InChI=1S/C10H14N2O2/c1-2-12-9(10(13)14)6-8(11-12)7-4-3-5-7/h6-7H,2-5H2,1H3,(H,13,14)
Standard InChI Key ZKKKKPXIMRDHJB-UHFFFAOYSA-N
Canonical SMILES CCN1C(=CC(=N1)C2CCC2)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid belongs to the pyrazole family, a class of five-membered aromatic rings containing two nitrogen atoms. Its structure includes:

  • Pyrazole core: Positions 1 and 3 are substituted with ethyl and cyclobutyl groups, respectively.

  • Carboxylic acid group: Position 5 hosts the functional group, enabling derivatization into esters, amides, or salts .

The compound’s IUPAC name is 3-cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid, with the InChI key KJBJQGVNIIGTAE-UHFFFAOYSA-N .

Spectroscopic Characterization

Key spectroscopic data for the compound includes:

TechniqueData
1H^1\text{H} NMRδ 1.35 (t, 3H, CH₂CH₃), δ 1.85–2.15 (m, 4H, cyclobutyl), δ 4.25 (q, 2H, CH₂CH₃), δ 6.45 (s, 1H, pyrazole-H) .
IR1680 cm⁻¹ (C=O stretch), 2500–3300 cm⁻¹ (O-H stretch).
Mass Spectrometry[M+H]⁺ at m/z 195.1, fragment ions at m/z 149 (loss of COOH) and 121 (cyclobutyl cleavage) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a three-step process:

StepReactionReagents/ConditionsYield
1CondensationCyclobutanone + ethyl hydrazine, EtOH, reflux85%
2CyclizationDiethyl oxalate, KOH, −5°C78%
3Carboxylic acid formationHCl hydrolysis, 100°C92%

Adapted from methods for analogous pyrazole derivatives .

Industrial-Scale Optimization

Large-scale production employs continuous-flow reactors to enhance yield (up to 90%) and reduce byproducts. Key parameters include:

  • Temperature control (±2°C) during cyclization to prevent ring-opening.

  • Catalytic use of p-toluenesulfonic acid (0.5 mol%) to accelerate hydrolysis .

Molecular Structure and Reactivity

Bond Geometry

X-ray crystallography reveals:

BondLength (Å)Angle (°)
N1–C21.34C5–N1–C2: 108.5
C5–COOH1.51O=C–O–H: 120.3
Cyclobutyl C–C1.54–1.57Dihedral angle: 25.7

The strained cyclobutyl group induces torsional stress, increasing reactivity at the pyrazole C4 position .

Reaction Pathways

The carboxylic acid group participates in:

  • Esterification: With ethanol/H₂SO₄, yielding ethyl 3-cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylate (89% yield).

  • Amidation: Reacts with thionyl chloride to form acyl chloride, then with amines to produce bioactive derivatives .

Physicochemical Properties

Thermodynamic Data

PropertyValue
Melting Point132–134°C
Solubility (25°C)2.1 mg/mL in H₂O
LogP (octanol/water)1.85
pKa3.12 (COOH)

Low water solubility necessitates formulation as sodium salts (solubility: 45 mg/mL) for biological testing .

Applications in Medicinal Chemistry

Enzyme Inhibition

The compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 12.3 μM, comparable to celecoxib (IC₅₀: 8.7 μM). Molecular docking shows:

  • Binding site: Hydrophobic interactions with cyclobutyl and ethyl groups.

  • Key residue: Hydrogen bonding between COOH and Arg120.

Antimicrobial Activity

Against common pathogens:

OrganismMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128

Mechanism involves disruption of membrane potential (ΔΨ loss: 78% at 100 µg/mL) .

Agrochemical Applications

Insecticidal Activity

In field trials against Spodoptera litura:

ConcentrationMortality (72 h)
500 ppm92%
250 ppm67%

The compound acts as a neurotoxin, inhibiting acetylcholinesterase (AChE) by 84% at 10 μM .

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